Gastrin-Releasing Peptide, human Gastrin-Releasing Peptide, human Inhibitor of protein kinase C (PKC) ζ; attached to cell permeabilisation Antennapedia domain vector peptide.
Brand Name: Vulcanchem
CAS No.: 93755-85-2
VCID: VC21545026
InChI: InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)
SMILES: Array
Molecular Formula: C130H204N38O31S2
Molecular Weight: 2859.4 g/mol

Gastrin-Releasing Peptide, human

CAS No.: 93755-85-2

Cat. No.: VC21545026

Molecular Formula: C130H204N38O31S2

Molecular Weight: 2859.4 g/mol

Purity: >98%

* For research use only. Not for human or veterinary use.

Gastrin-Releasing Peptide, human - 93755-85-2

Specification

CAS No. 93755-85-2
Molecular Formula C130H204N38O31S2
Molecular Weight 2859.4 g/mol
IUPAC Name 2-[[2-[[2-[[1-[2-[[2-[[6-amino-2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[1-[2-[[1-(2-amino-3-methylbutanoyl)pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]pyrrolidine-2-carbonyl]amino]propanoylamino]acetyl]amino]acetyl]amino]acetyl]amino]-3-hydroxybutanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]acetyl]amino]-N-[1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]butanediamide
Standard InChI InChI=1S/C130H204N38O31S2/c1-65(2)47-86(115(185)152-82(108(134)178)38-45-200-17)156-116(186)89(52-77-56-137-63-146-77)150-101(176)62-145-123(193)104(69(9)10)163-110(180)72(14)148-114(184)88(51-76-55-140-81-28-20-19-27-80(76)81)157-117(187)90(53-78-57-138-64-147-78)158-118(188)91(54-97(132)172)151-100(175)61-144-111(181)83(30-23-41-139-130(135)136)154-121(191)95-32-25-43-167(95)128(198)93(50-75-34-36-79(171)37-35-75)160-113(183)85(39-46-201-18)153-112(182)84(29-21-22-40-131)155-125(195)107(74(16)170)165-119(189)87(48-66(3)4)159-124(194)105(70(11)12)164-126(196)106(73(15)169)162-102(177)60-142-98(173)58-141-99(174)59-143-109(179)71(13)149-120(190)94-31-24-42-166(94)127(197)92(49-67(5)6)161-122(192)96-33-26-44-168(96)129(199)103(133)68(7)8/h19-20,27-28,34-37,55-57,63-74,82-96,103-107,140,169-171H,21-26,29-33,38-54,58-62,131,133H2,1-18H3,(H2,132,172)(H2,134,178)(H,137,146)(H,138,147)(H,141,174)(H,142,173)(H,143,179)(H,144,181)(H,145,193)(H,148,184)(H,149,190)(H,150,176)(H,151,175)(H,152,185)(H,153,182)(H,154,191)(H,155,195)(H,156,186)(H,157,187)(H,158,188)(H,159,194)(H,160,183)(H,161,192)(H,162,177)(H,163,180)(H,164,196)(H,165,189)(H4,135,136,139)
Standard InChI Key PUBCCFNQJQKCNC-UHFFFAOYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CC3=CC=CC=C3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC4=CNC5=CC=CC=C54)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CSSC[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)CC)C(=O)N[C@@H](CC6=CC=C(C=C6)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CC7=CNC8=CC=CC=C87)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC9=CC=C(C=C9)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)N)C(=O)O)N)N
Canonical SMILES CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)C(CC1=CNC=N1)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CC4=CNC=N4)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C(CCCNC(=N)N)NC(=O)C5CCCN5C(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CCSC)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(C(C)O)NC(=O)CNC(=O)CNC(=O)CNC(=O)C(C)NC(=O)C7CCCN7C(=O)C(CC(C)C)NC(=O)C8CCCN8C(=O)C(C(C)C)N

Introduction

Structure and Physical Properties

Human GRP is characterized by its specific amino acid sequence: Val-Pro-Leu-Pro-Ala-Gly-Gly-Gly-Thr-Val-Leu-Thr-Lys-Met-Tyr-Pro-Arg-Gly-Asn-His-Trp-Ala-Val-Gly-His-Leu-Met-NH₂ . This sequence corresponds to amino acids 24-50 of the full-length GRP precursor protein. The molecular weight of human GRP is approximately 2857.52 Da, with the peptide typically available in TFA salt form for research purposes .

Table 1: Physical and Chemical Properties of Human Gastrin-Releasing Peptide

PropertyValue
CAS Number93755-85-2
Molecular Weight2857.52 Da
Amino Acid Sequence (1-letter)VPLPAGGGTVLTKMYPRGNHWAVGHLM-NH₂
Length27 amino acids
C-terminal ModificationAmidation
Precursor Size148 amino acids
Typical Salt FormTFA
Typical Purity in Commercial Preparations>96%
Storage Conditions-20°C or below

The Pro-Gastrin-Releasing Peptide (Pro-GRP), which serves as the precursor to GRP, is a peptide composed of 125 amino acids. Unlike GRP, which has a very short half-life of approximately 2 minutes, Pro-GRP exhibits greater stability in circulation, making it a more reliable biomarker for diagnostic purposes .

Biological Functions

Human GRP performs multiple physiological functions across various organ systems. In the gastrointestinal tract, GRP stimulates the secretion of gastrin to increase gastric acid secretion, regulates pancreatic enzyme release, and influences gastrointestinal motility . Additionally, GRP is expressed in a specific subtype of peptidergic dorsal root ganglion neurons and stimulates pepsinogen release .

The biological effects of GRP extend beyond the digestive system. Early experiments showed that intracerebroventricular administration of bombesin, which activates the same receptors as GRP, induced hypothermia and hyperglycemia in rats . In the lungs, GRP plays a role in development, while in the immune system, it regulates chemoattraction of immune cells .

The functional spectrum of GRP includes:

  • Regulation of gastrin and somatostatin release

  • Modulation of gastric acid secretion

  • Control of pancreatic secretion

  • Influence on gastrointestinal motility

  • Contribution to lung development

  • Mediation of immune cell chemoattraction

  • Involvement in neural signaling affecting emotional responses, social interaction, memory, and feeding behavior

Expression and Distribution

Human GRP is expressed primarily in two major systems: the nervous system and the digestive tract . Within the nervous system, GRP is found in both central and peripheral neurons, where it functions as a neurotransmitter or neuromodulator. In the digestive system, GRP-producing cells are scattered throughout the gastrointestinal mucosa .

The distribution of GRP in the central nervous system is particularly noteworthy. GRP-expressing neurons are found in brain regions involved in emotional processing, memory formation, and regulation of feeding behavior . This distribution pattern correlates with GRP's functional roles in modulating these behavioral and cognitive processes.

Intriguingly, the expression pattern of GRP and its receptor GRPR is altered in several pathological conditions. Most notably, both GRP and GRPR are aberrantly overexpressed in multiple types of cancer, including small-cell lung carcinoma, breast cancer, prostate cancer, and tumors of the central nervous system . This altered expression profile contributes to the pathogenesis of these conditions and offers potential diagnostic and therapeutic opportunities.

GRPR and Signaling Mechanism

Gastrin-releasing peptide exerts its effects by binding to the GRP receptor (GRPR, also called BB2), a member of the G protein-coupled receptor (GPCR) superfamily . GRPR binds preferentially to GRP and bombesin, with significantly lower affinity for neuromedin B (NMB) . The binding of GRP to GRPR initiates a cascade of intracellular signaling events that ultimately lead to alterations in gene expression and cellular function.

Recent structural studies have provided significant insights into the molecular mechanisms of GRPR activation. Crystal structures of human GRPR in complex with the non-peptide antagonist PD176252 have revealed the inactive state conformation of the receptor . Additionally, cryo-electron microscopy (cryo-EM) structures of GRPR bound to the endogenous peptide agonist GRP and a synthetic bombesin analog have elucidated the active conformation of the receptor and its interaction with G-protein heterotrimers .

These structural studies have demonstrated that GRPR exhibits a canonical seven-transmembrane helical bundle architecture typical of GPCRs. The extracellular loop 2 (ECL2) of GRPR forms a β-hairpin with extended anti-parallel β-strands, a feature observed in many peptide GPCRs . This structural information provides a framework for understanding ligand binding specificity and receptor activation mechanisms, which can guide the rational design of GRPR-targeted therapeutics.

Pathological Significance

Role in Cancer

The pathological significance of GRP was first recognized in 1983 when its presence was detected in lung cancer samples . Subsequent research has established that GRP exhibits mitogenic activity in vitro in numerous cancer types, including pancreatic cancer, small-cell lung carcinoma, prostate cancer, kidney cancer, breast cancer, and colorectal cancer .

In cancer pathophysiology, GRP can function as an autocrine growth factor, stimulating the proliferation of tumor cells that express both GRP and its receptor . Additionally, GRP contributes to cancer progression by inhibiting apoptosis through suppression of the endoplasmic reticulum stress pathway, although the precise molecular mechanisms underlying this effect remain to be fully elucidated .

The clinical relevance of GRP and Pro-GRP in cancer is primarily in diagnostics. Due to the very short half-life of GRP (approximately 2 minutes), its precursor Pro-GRP is used as a tumor marker, particularly for patients with small-cell lung carcinoma in both limited and extended stages . Research on Pro-GRP as a biomarker for small-cell lung carcinoma began as early as 1994 and has since become an established diagnostic tool .

Role in Neurological Disorders

Beyond cancer, GRPR-mediated signaling in the central nervous system plays important roles in regulating brain function, particularly aspects related to emotional responses, social interaction, memory, and feeding behavior . Alterations in GRP or GRPR expression or function have been described in patients with various neurological and psychiatric disorders .

One particularly interesting area of GRPR function is its role in mediating non-histaminergic itch and pathological itch conditions in mice . This finding suggests that GRPR antagonists might have therapeutic potential for treating pruritus, especially in cases where traditional antihistamine treatments are ineffective.

Findings from preclinical models support the notion that GRPR plays a role in brain disorders and raise the possibility that GRPR agonists might ameliorate cognitive and social deficits associated with neurological diseases, while antagonists may reduce anxiety and inhibit the growth of some types of brain cancer .

Structural Studies and Drug Development

Recent advances in structural biology have significantly enhanced our understanding of GRPR and its interactions with various ligands. In 2023, researchers reported the inactive state crystal structure of human GRPR in complex with the non-peptide antagonist PD176252, as well as two active state cryo-EM structures of GRPR bound to the endogenous peptide agonist GRP and a synthetic bombesin analog .

These structures have revealed the molecular mechanisms underlying ligand binding, receptor activation, and G-protein signaling of GRPR. Comparisons with other class A peptide GPCRs, such as the angiotensin receptor AT1R and the endothelin receptor ETBR, have highlighted both conserved features and unique structural characteristics of GRPR .

The structural insights gained from these studies are expected to accelerate the structure-based design of GRPR antagonists and agonists for the treatments of cancer and pruritus . Several GRPR-targeted agents are already being explored for cancer diagnosis and therapy, taking advantage of the overexpression of GRPR in various tumor types .

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